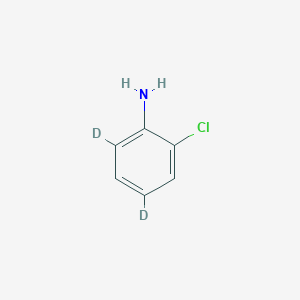

2-Chloroaniline-4,6-D2

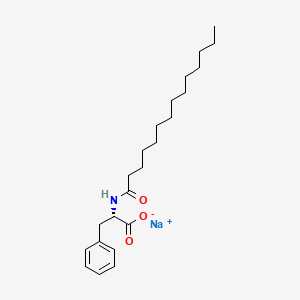

説明

2-Chloroaniline-4,6-D2 is a chemical compound with the molecular formula C6H4D2ClN . It is used in laboratory chemicals and synthesis of substances . The CAS number of 2-Chloroaniline-4,6-D2 is 347840-10-2 .

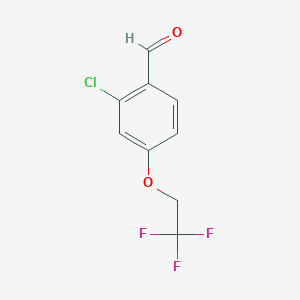

Molecular Structure Analysis

The molecular structure of 2-Chloroaniline-4,6-D2 consists of a benzene ring with two deuterium atoms (D) replacing two hydrogen atoms at positions 4 and 6, a chlorine atom (Cl) at position 2, and an amine group (NH2) at position 1 .

科学的研究の応用

Catalysis in Organic Synthesis

Deuterated 2-Chloroaniline can be used as a catalyst in organic synthesis processes. The presence of deuterium can affect the rate of chemical reactions, making it valuable for studying reaction mechanisms and improving synthesis efficiency .

Biomedical Research

In biomedical research, deuterium-labeled compounds like 2-Chloroaniline-4,6-D2 are used for biological metabolism studies, toxicological genomics studies, and pharmacokinetic studies due to their stable isotopic labeling properties .

Pharmaceutical Development

The incorporation of deuterium into drug molecules, including those derived from 2-Chloroaniline, can be used in ligand-binding assays and absorption, distribution, metabolism, and excretion (ADME) studies .

Material Science

Deuterated amines are used in the synthesis of conductive polymers or “organic metals,” which have applications in molecular electronics as molecular wires .

Photoredox Catalysis

This compound can be involved in photoredox-catalyzed reactions for the deuteration and tritiation of organic molecules, which is crucial for labeling compounds used in medical diagnostics .

Nanotechnology

Selective deuteration of amines like 2-Chloroaniline-4,6-D2 is important in nanotechnology applications where isotopic labeling is required for nanostructured materials .

Safety and Hazards

作用機序

Target of Action

2-Chloroaniline-4,6-D2 is a deuterated form of 2-Chloroaniline, a chemical compound of the aromatic amine class It’s known that aniline derivatives like 2-chloroaniline-4,6-d2 are widely used in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .

Mode of Action

It’s known that aniline derivatives interact with their targets to bring about the desired effects in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .

Biochemical Pathways

2-Chloroaniline-4,6-D2 is involved in various biochemical pathways due to its wide usage in different industries. For instance, it has been found that 2-, 3-, and 4-chloroaniline degrading bacteria were obtained by natural genetic exchange between an aniline or toluidine degrading Pseudomonas strain and the chlorocatechol assimilating Pseudomonas sp. B13 . This indicates that 2-Chloroaniline-4,6-D2 may be involved in similar biochemical pathways.

Pharmacokinetics

The deuterated form is useful in analytical chemistry, as it can be used as a tracer , which could potentially provide insights into its pharmacokinetic properties.

Result of Action

Given its wide usage in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals , it can be inferred that the compound has significant effects at the molecular and cellular levels.

特性

IUPAC Name |

2-chloro-4,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-DRSKVUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroaniline-4,6-D2 | |

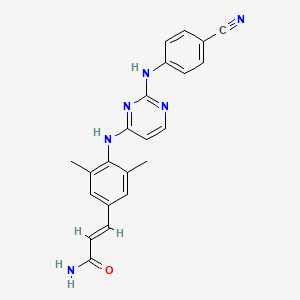

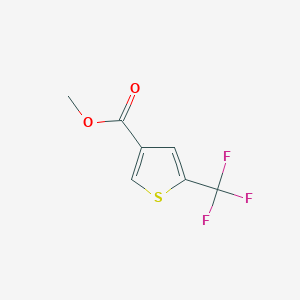

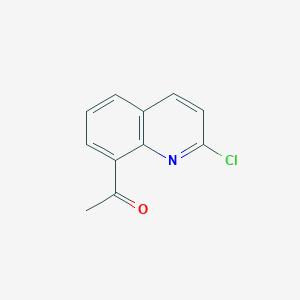

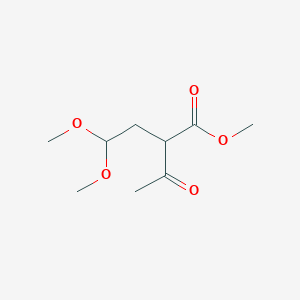

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)

![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)